Xanthopurpurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

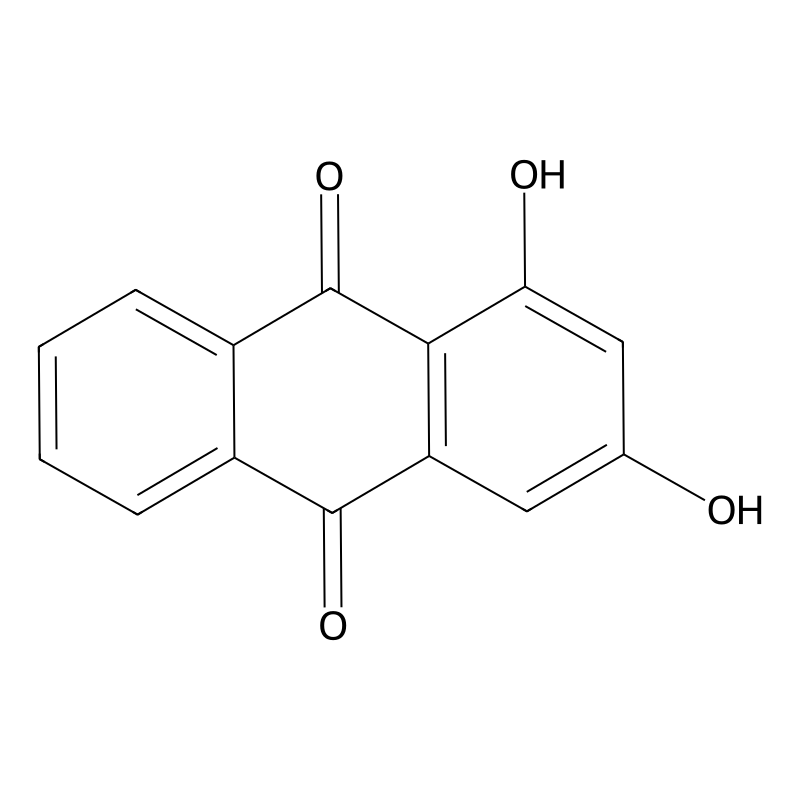

Xanthopurpurin is a naturally occurring compound belonging to the anthraquinone class, specifically characterized as a hydroxyanthraquinone. It is primarily extracted from plants of the Rubiaceae family, particularly from the roots of Rubia tinctorum, commonly known as madder. This compound exhibits a vibrant red color and has been historically used as a dye. Xanthopurpurin's chemical structure features multiple hydroxyl groups, contributing to its solubility in alkaline solutions and its ability to form complexes with metal ions, enhancing its dyeing properties .

- Information on specific safety hazards associated with Xanthopurine is scarce due to its limited use.

- As with most unknown compounds, it's advisable to handle it with caution in a laboratory setting following proper safety protocols.

Potential Antimicrobial Activity:

Xanthopurpurin, a natural anthraquinone found in various plants like Rubia cordifolia and Morinda citrifolia, has shown promising potential as an antimicrobial agent in scientific research. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Antiparasitic Properties:

Research suggests that xanthopurpurin might possess antiparasitic properties. In vitro studies have shown its efficacy against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease []. Further research is needed to explore its potential as a therapeutic agent for this condition.

Anti-inflammatory Effects:

Scientific studies have investigated the anti-inflammatory properties of xanthopurpurin. Research suggests that it might suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory conditions []. However, in-vivo studies and clinical trials are necessary to confirm its therapeutic potential in this area.

Antioxidant Activity:

Xanthopurpurin exhibits antioxidant properties, as demonstrated in scientific research. It can scavenge free radicals, which are harmful molecules linked to various chronic diseases. This suggests its potential role in preventing or managing oxidative stress-related conditions.

Other Potential Applications:

Xanthopurpurin is being explored for various other applications in scientific research, including its potential as an:

- Anticancer agent: Studies suggest that xanthopurpurin might exhibit antitumor activity against certain cancer cell lines. Further research is crucial to evaluate its efficacy and safety in this context.

- Dye precursor: Due to its color properties, xanthopurpurin has been historically used as a natural dye. Research is ongoing to explore its potential use in developing sustainable and eco-friendly dyes for various applications.

Recent studies have highlighted xanthopurpurin's potential biological activities, particularly in the context of immunology. Research has shown that xanthopurpurin can significantly suppress immunoglobulin E (IgE) production in peanut-allergic mice models. This suppression is associated with a reduction in IgE-producing B cells and a decrease in plasma histamine levels, indicating its potential as a therapeutic agent for managing food allergies . Additionally, xanthopurpurin has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Xanthopurpurin can be synthesized through various methods, including:

- Extraction from Natural Sources: The most common method involves extracting xanthopurpurin from the roots of madder using solvents like ethanol or water. The extraction process typically includes drying, grinding the plant material, and then performing solvent extraction followed by purification through chromatography techniques.

- Chemical Synthesis: Laboratory synthesis of xanthopurpurin can be achieved through the modification of simpler anthraquinone derivatives via reactions such as hydroxylation or methylation. These synthetic routes allow for the production of xanthopurpurin in controlled environments, facilitating research into its properties and applications .

Xanthopurpurin has several applications across different fields:

- Dye Industry: Due to its vibrant red color and stability under various conditions, xanthopurpurin is extensively used as a natural dye for textiles and cosmetics.

- Pharmaceuticals: Its biological activities suggest potential applications in developing treatments for allergic reactions and other immune-related conditions.

- Food Industry: As a natural colorant, it can be used in food products to enhance visual appeal while being considered safer than synthetic dyes .

Studies on xanthopurpurin's interactions focus on its effects on immune responses. Research indicates that it modulates cytokine production and affects gene expression related to IgE synthesis. Specifically, it has been shown to reduce interleukin-4 levels, which play a crucial role in promoting IgE production by B cells. This modulation suggests that xanthopurpurin could influence various signaling pathways involved in allergic responses .

Xanthopurpurin shares structural characteristics with several other anthraquinones. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Alizarin | Hydroxyanthraquinone | Known for its use in dyeing; less soluble than xanthopurpurin |

| Purpurin | Hydroxy derivative of anthraquinone | Exhibits strong dyeing properties; less studied for biological activity |

| Pseudopurpurin | Similar hydroxyl groups | Has distinct color properties; limited applications compared to xanthopurpurin |

Uniqueness of Xanthopurpurin: Xanthopurpurin stands out due to its significant biological activity related to immune modulation alongside its traditional use as a dye. Its ability to suppress IgE production makes it particularly unique among anthraquinones, suggesting potential therapeutic applications beyond mere coloring agents .

Rubia Species as Primary Sources

Rubia tinctorum (European Madder)

Rubia tinctorum, historically cultivated for its red dye alizarin, contains xanthopurpurin in its roots as a glycoside [1]. While alizarin and purpurin dominate its anthraquinone profile, xanthopurpurin occurs in smaller quantities, typically co-extracted with other derivatives during root processing [1] [5]. Modern biotechnological approaches, such as adventitious root cultures, have enhanced xanthopurpurin yields. For example, elicitation with salicylic acid in Rubia tinctorum cultures increased anthraquinone production to 31.47 mg/g dry weight, though specific xanthopurpurin quantification remains understudied [5].

Rubia cordifolia (Indian Madder)

In Rubia cordifolia, xanthopurpurin contributes to the plant’s medicinal properties, particularly its anti-allergic effects. Studies demonstrate that aqueous extracts of Rubia cordifolia roots suppress immunoglobulin E (IgE) production in murine models, with xanthopurpurin identified as a key bioactive component [2] [4]. Phytochemical screenings have isolated xanthopurpurin alongside alizarin, rubiadin, and purpurin, though its concentration in wild-grown roots remains unquantified [4]. Cell culture experiments highlight its synthesis in specialized root tissues, suggesting compartmentalized production [4].

Rubia akane (Japanese Madder)

Rubia akane stands out for its high xanthopurpurin content, particularly in optimized hairy root cultures. Elicitation with methyl jasmonate in Murashige and Skoog (MS) medium yielded 4.5 mg/g dry weight of xanthopurpurin, surpassing concentrations in wild-harvested roots [3] [5]. This species also produces xanthopurpurin as a collagen-induced platelet aggregation inhibitor, underscoring its dual role in plant physiology and potential therapeutics [3].

Table 1: Xanthopurpurin Content in Rubia Species

| Species | Plant Part | Concentration (mg/g Dry Weight) | Production Method |

|---|---|---|---|

| Rubia tinctorum | Adventitious roots | 31.47 (total anthraquinones) | Elicited cell culture [5] |

| Rubia cordifolia | Mature roots | Not quantified | Traditional extraction [4] |

| Rubia akane | Hairy roots | 4.5 | Elicited cell culture [5] |

Other Plant Sources Containing Xanthopurpurin

Current evidence identifies xanthopurpurin almost exclusively within the Rubia genus. No peer-reviewed studies confirm its presence in other plant families, though analogous anthraquinones occur in Morinda, Galium, and Cinchona species. Further metabolomic screenings are needed to explore xanthopurpurin’s distribution beyond Rubia.

Ecological Significance of Xanthopurpurin Production

Xanthopurpurin’s ecological roles derive from its bioactivity and historical applications:

- Defense Against Herbivores: As a purgative agent, xanthopurpurin deters herbivory by inducing gastrointestinal distress in mammals [1]. Its presence in root tissues suggests a belowground defense strategy, protecting vulnerable storage organs.

- Antimicrobial Activity: Anthraquinones, including xanthopurpurin, exhibit broad-spectrum antimicrobial effects, potentially mitigating soil-borne pathogens in Rubia rhizospheres [5].

- Dye-Mediated Interactions: Traditional use of Rubia roots in textile dyeing implies ecological interactions with pollinators or seed dispersers attracted to pigmented tissues, though direct evidence remains speculative [1] [5].

- Allelopathic Potential: Structural similarity to allelopathic anthraquinones suggests xanthopurpurin may inhibit competing plant species, though this hypothesis requires experimental validation.

Table 2: Biotechnological Production Methods for Xanthopurpurin

| Species | Culture System | Elicitor/Enhancer | Yield Increase (%) |

|---|---|---|---|

| Rubia tinctorum | Adventitious roots | Salicylic acid (40 μM) | 300 [5] |

| Rubia akane | Hairy roots | Methyl jasmonate (100 μM) | 150 [5] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Other CAS

Wikipedia

Xanthoxin